Benzofurazan, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide
Description
Benzofurazan, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide (hereafter referred to as the "target compound") is a benzofurazan derivative characterized by a fused benzoxadiazole core. Its structure includes a nitro group at position 7, a 3-oxide moiety, and a piperazine ring substituted with a 4-methoxyphenyl group at position 4 of the benzofurazan scaffold .
Properties
CAS No. |
61785-71-5 |
|---|---|
Molecular Formula |
C17H17N5O5 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N5O5/c1-26-13-4-2-12(3-5-13)19-8-10-20(11-9-19)15-7-6-14(21(23)24)16-17(15)22(25)27-18-16/h2-7H,8-11H2,1H3 |
InChI Key |
XYJLDBQJBOBAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Benzofurazan derivatives, particularly Benzofurazan, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzofurazan core and a piperazine moiety substituted with a methoxyphenyl group. The biological activity of this compound can be attributed to its ability to interact with various biological systems, making it a candidate for further research in pharmacology and therapeutic applications.
- Molecular Formula : CHNO
- CAS Number : 61785-71-5
- Molecular Weight : 357.35 g/mol
- SMILES Notation : c12c(N3CCN(c4ccc(OC)cc4)CC3)ccc(c1no[n+]2[O-])N+=O
Research indicates that benzofurazan derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is primarily linked to:
- Inhibition of DNA Synthesis : Compounds like Benzofurazan have been shown to inhibit the incorporation of nucleic acid precursors in murine leukemia cells, leading to DNA damage through single and double-strand breaks .
- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells, particularly through the mitochondrial pathway, resulting in increased reactive oxygen species (ROS) production .
Biological Activity Overview
The following table summarizes key biological activities associated with Benzofurazan derivatives:
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of various benzofurazan derivatives on human cancer cell lines. The results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to those without such modifications. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin . -
Mechanistic Insights :
Another investigation focused on the structure-activity relationship of benzofurazans. It was found that specific substitutions at the 4 and 7 positions of the benzofurazan ring were crucial for their biological activity, particularly in inhibiting biosynthetic pathways involved in nucleic acid synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The target compound’s structural analogs primarily differ in substituents on the piperazine ring or benzofurazan core. Notable examples include:
Structure–Activity Relationship (SAR) Insights
Role of Piperazine Substituents
- Electron-Donating vs. Electron-Withdrawing Groups : In chalcone derivatives, substitution with electron-withdrawing groups (e.g., halogens) at the para position of aromatic rings enhances inhibitory activity (e.g., compound 2j, IC50 = 4.7 μM), whereas electron-donating groups like methoxy reduce potency (e.g., compound 2p, IC50 = 70.79 μM) .
- Bulk and Polarity : The target compound’s 4-methoxyphenyl group introduces bulk and moderate polarity compared to smaller substituents like methyl () or phenyl (). This may influence solubility, membrane permeability, or receptor binding .
Benzofurazan Core Modifications
- Nitro Group Position: The target compound’s nitro group at position 7 contrasts with analogs like the phenylpiperazinyl derivative (), which has a nitro group at position 3.
- Oxide Moieties : The 3-oxide group in the target compound may enhance stability or hydrogen-bonding capacity compared to 1-oxide variants (e.g., ) .
Q & A
Basic: What are the recommended synthetic routes for preparing Benzofurazan, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide?
The synthesis typically involves multi-step reactions starting with the benzofurazan core. Key steps include:
- Core Formation : Nitration and oxidation of benzofurazan precursors to introduce the nitro group and oxide moiety at positions 7 and 3, respectively .
- Piperazine Substitution : Coupling the benzofurazan core with 4-(4-methoxyphenyl)piperazine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the final product.
Methodological Note: Monitor reaction progress using TLC or HPLC, and confirm regioselectivity via NMR (e.g., NOESY for spatial arrangement of substituents) .
Basic: How is the molecular structure of this compound validated in research settings?
Structural validation employs:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- HRMS : Verify molecular formula (e.g., C₁₇H₁₇N₅O₅ requires m/z 379.1234) .
- X-ray Crystallography : Resolve bond angles and torsion angles, particularly for the piperazine-benzofurazan junction .
- Computational Modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox behavior) .
Intermediate: What methodologies are used to assess its biological activity in pharmacological studies?
Key approaches include:
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists for serotonin or dopamine receptors) to measure IC₅₀ values .
- Enzyme Inhibition : Kinetics experiments (e.g., Michaelis-Menten plots) to evaluate inhibition of monoamine oxidases or cytochrome P450 isoforms .
- Cellular Toxicity Screening : MTT assays to determine EC₅₀ in cancer cell lines, with dose-response curves comparing ROS generation (via DCFH-DA fluorescence) .
Advanced: How does the compound participate in redox cycling and reactive oxygen species (ROS) generation?
Electrochemical and mechanistic studies reveal:
- Redox-Active Nitro Group : Partial reduction of the nitro group generates a nitro radical anion (•NO₂⁻), which transfers electrons to O₂, forming superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) .
- Electrophilic Stress : The nitroso intermediate reacts with cellular thiols (e.g., glutathione), exacerbating oxidative damage .
Methodological Insight: Use cyclic voltammetry to measure reduction potentials and EPR spin trapping (e.g., DMPO) to detect O₂•⁻ .
Advanced: What mutagenicity data exist for this compound, and how should researchers interpret them?
- Ames Test Data : A study reported mutagenicity at 60 µg/plate in Salmonella typhimurium (strain TA98), suggesting frameshift mutagenesis .
- EPA Classification : Listed in the EPA Genetic Toxicology Program, indicating potential genotoxicity .
Recommendation: Conduct comet assays (single-cell gel electrophoresis) in mammalian cells to assess DNA strand breaks and correlate with ROS levels .
Advanced: How do structural modifications (e.g., substituent electronegativity) influence its bioactivity?
Structure-activity relationship (SAR) studies highlight:
- Piperazine Substituents : The 4-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs .
- Nitro Position : 7-Nitro substitution maximizes ROS generation vs. 5-nitro derivatives due to steric and electronic effects .
- Electrophilic Substitutions : Halogens (e.g., Cl) at the benzofurazan core increase electrophilicity, correlating with higher cytotoxicity but also mutagenic risk .
Advanced: What analytical techniques are critical for resolving contradictory data in pharmacological studies?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics when receptor affinity data conflict with functional assays .
- Metabolomics : LC-MS/MS to identify metabolite interference (e.g., glutathione adducts altering activity) .
- ROS Scavenger Controls : Use catalase or SOD in cell-based assays to confirm ROS-specific effects vs. off-target toxicity .
Advanced: How can researchers evaluate the compound’s redox properties in biological systems?
- Electrochemical Analysis : Measure redox potentials in PBS (pH 7.4) using a three-electrode system; correlate with cellular ROS levels .
- Computational Models : DFT simulations of electron affinity and spin density maps to predict redox-active sites .
- In Vivo Imaging : Luminescent probes (e.g., L-012) in zebrafish models to spatially resolve ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
